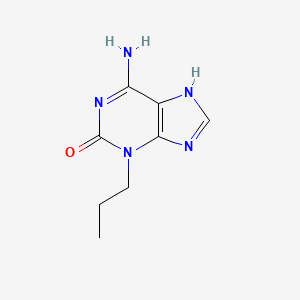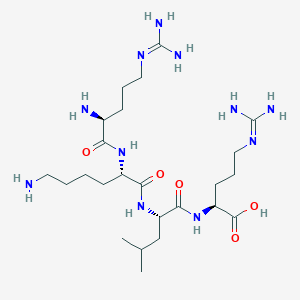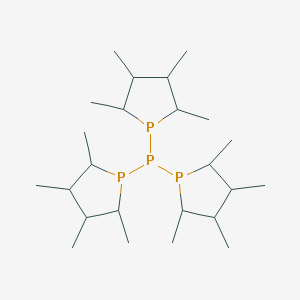
1,1',1''-Phosphanetriyltris(2,3,4,5-tetramethylphospholane)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’,1’'-Phosphanetriyltris(2,3,4,5-tetramethylphospholane) is a complex organophosphorus compound known for its unique structure and versatile applications. This compound features a central phosphorus atom bonded to three phospholane rings, each substituted with four methyl groups. Its distinct molecular architecture makes it a valuable ligand in various chemical reactions and industrial processes.
Preparation Methods
The synthesis of 1,1’,1’'-Phosphanetriyltris(2,3,4,5-tetramethylphospholane) typically involves the reaction of phosphorus trichloride with 2,3,4,5-tetramethylphospholane in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve large-scale batch reactions with optimized parameters to maximize yield and purity.
Chemical Reactions Analysis
1,1’,1’'-Phosphanetriyltris(2,3,4,5-tetramethylphospholane) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or ozone, leading to the formation of phosphine oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of phosphine derivatives.
Substitution: The compound can participate in substitution reactions with halogens or other electrophiles, leading to the formation of substituted phospholane derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, toluene, and reaction temperatures ranging from -78°C to room temperature. Major products formed from these reactions include phosphine oxides, phosphine derivatives, and substituted phospholane compounds.
Scientific Research Applications
1,1’,1’'-Phosphanetriyltris(2,3,4,5-tetramethylphospholane) has a wide range of scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis, particularly in transition metal-catalyzed reactions such as cross-coupling and hydrogenation.
Biology: The compound is studied for its potential biological activities, including its role as a ligand in bioinorganic chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or a component in drug delivery systems.
Industry: It is used in the production of specialty chemicals, polymers, and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,1’,1’'-Phosphanetriyltris(2,3,4,5-tetramethylphospholane) involves its ability to coordinate with metal centers, forming stable complexes. These complexes can facilitate various catalytic processes by providing a suitable environment for the reaction to occur. The molecular targets and pathways involved depend on the specific application and the nature of the metal center.
Comparison with Similar Compounds
Similar compounds to 1,1’,1’'-Phosphanetriyltris(2,3,4,5-tetramethylphospholane) include other organophosphorus ligands such as:
1,1,1-Tris(diphenylphosphinomethyl)ethane: Known for its use in cross-coupling reactions.
1,2,3,4,5-Pentaphenyl-1-(di-tert-butylphosphino)ferrocene: Used in various palladium-catalyzed reactions.
The uniqueness of 1,1’,1’'-Phosphanetriyltris(2,3,4,5-tetramethylphospholane) lies in its specific substitution pattern and the resulting steric and electronic properties, which make it particularly effective in certain catalytic applications.
Properties
CAS No. |
190662-79-4 |
|---|---|
Molecular Formula |
C24H48P4 |
Molecular Weight |
460.5 g/mol |
IUPAC Name |
tris(2,3,4,5-tetramethylphospholan-1-yl)phosphane |
InChI |
InChI=1S/C24H48P4/c1-13-14(2)20(8)25(19(13)7)28(26-21(9)15(3)16(4)22(26)10)27-23(11)17(5)18(6)24(27)12/h13-24H,1-12H3 |
InChI Key |
VQPXZOIINOFUSU-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C(P(C1C)P(P2C(C(C(C2C)C)C)C)P3C(C(C(C3C)C)C)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


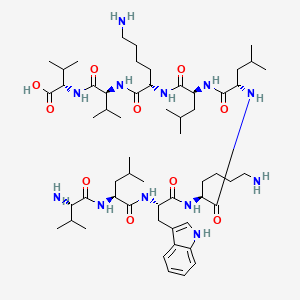
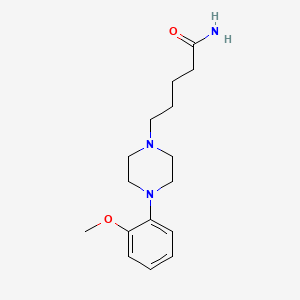
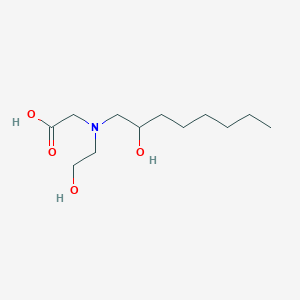
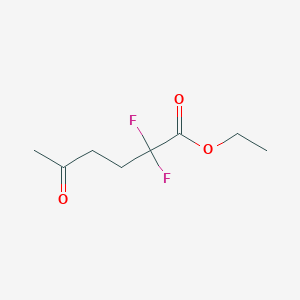
![1-Methoxy-3-[2-(2,6,6-trimethylcyclohex-2-en-1-yl)ethenyl]benzene](/img/structure/B12571765.png)
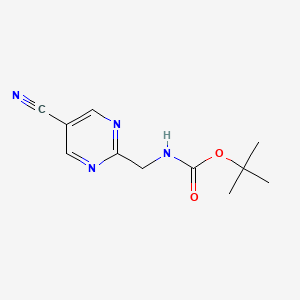
![N-(2-Methylphenyl)-N'-[4-(3-methylphenyl)-5-(pyridin-4-yl)-1,3-thiazol-2-yl]urea](/img/structure/B12571777.png)
![{[(3-Methylbut-1-en-1-yl)oxy]methyl}benzene](/img/structure/B12571787.png)
![Diethyl [amino(naphthalen-1-yl)methyl]phosphonate](/img/structure/B12571803.png)
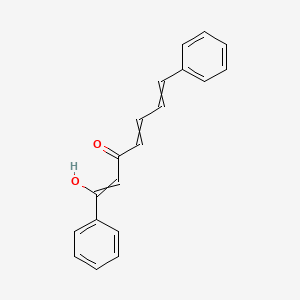
![Platinum;tricyclohexyl-[tricyclohexylphosphaniumyl-bis(2,4,6-trimethylphenyl)silyl]phosphanium](/img/structure/B12571820.png)
![Decanoic acid, 10-[[4-(acetyloxy)-1-naphthalenyl]amino]-10-oxo-](/img/structure/B12571821.png)
